Apinaca, also known as AKB-48, is a synthetic cannabinoid. Due to its potential for abuse and psychoactive effects, research on Apinaca is strictly regulated and typically focused on understanding its dangers and developing detection methods.
Researchers use Apinaca to study how synthetic cannabinoids interact with the body's cannabinoid receptors. This research helps scientists understand the mechanisms by which these drugs produce psychoactive effects. In vitro (cell-based) and in vivo (animal) studies have been conducted to explore Apinaca's binding affinity to cannabinoid receptors and its overall pharmacological profile [].
Due to the emergence of Apinaca and other synthetic cannabinoids as drugs of abuse, there's a need for effective methods to detect them in biological samples and seized materials. Scientific research plays a crucial role in developing and validating analytical techniques like chromatography and mass spectrometry for the specific identification of Apinaca [].
Because Apinaca is a psychoactive compound with unknown long-term effects, researchers use it to investigate its potential health risks. This includes studies on Apinaca's toxicity in various animal models to assess its impact on organs and physiological systems [].
Apinaca, also known as N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide, is a synthetic cannabinoid that acts primarily as a potent agonist for the cannabinoid receptors, specifically the CB1 and CB2 receptors. This compound was first identified in Japan in 2012 as an ingredient in herbal smoking blends and has since been classified as a Schedule I controlled substance in various jurisdictions, including the United States. Its structure features an indazole core with an adamantyl group, which contributes to its pharmacological properties .
Apinaca is a Schedule I controlled substance in the US due to its high potential for abuse and lack of accepted medical use [].
Apinaca undergoes extensive metabolic transformations primarily via cytochrome P450 enzymes. These reactions include hydroxylation and oxidation at various sites on the molecule, resulting in multiple metabolites. The primary metabolic pathways involve:
These metabolic processes lead to a variety of metabolites that can be detected in biological fluids, aiding in forensic analysis .
Apinaca exhibits significant biological activity through its interaction with cannabinoid receptors. It is characterized as a full agonist at the CB1 receptor with a binding affinity (Ki) of approximately 3.24 nM and an effective concentration (EC50) of 142 nM. At the CB2 receptor, it acts as a partial agonist with a Ki of 1.68 nM . The pharmacological effects observed include:
These effects are consistent with those produced by other synthetic cannabinoids.
Research indicates that Apinaca interacts significantly with various cytochrome P450 enzymes, particularly CYP3A4, which plays a crucial role in its metabolism. Studies have shown that Apinaca can inhibit several CYP enzymes, leading to potential drug-drug interactions when co-administered with other substances metabolized by these pathways . Furthermore, its binding affinity at cannabinoid receptors suggests possible interactions that could influence physiological responses.
Apinaca shares structural and functional similarities with several other synthetic cannabinoids. Notable compounds include:
Compound | CB1 Ki (nM) | CB2 Ki (nM) | Agonist Type |
---|---|---|---|
Apinaca | 3.24 | 1.68 | Full/Partial |
JWH-018 | 9.62 | 8.55 | Full |
Δ9-THC | 28.35 | 37.82 | Full |
APICA | Not specified | Not specified | Full |
Apinaca's unique structural features and potent receptor activity distinguish it from these compounds while placing it within the broader category of synthetic cannabinoids .